molecular formula C23H18F3N3O2S2 B2832491 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1260998-82-0

2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2832491
CAS No.: 1260998-82-0
M. Wt: 489.53
InChI Key: AVDMFFPZTXOBOK-UHFFFAOYSA-N
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Description

2-{[3-(2,4-Dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with a 2,4-dimethylphenyl group at position 3 and a sulfanyl-linked acetamide moiety bearing a 3-(trifluoromethyl)phenyl group.

Thieno[3,2-d]pyrimidine derivatives are widely explored for kinase inhibition (e.g., TRK, EGFR) and apoptosis induction due to their ability to mimic purine bases and disrupt ATP-binding pockets .

Properties

IUPAC Name

2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N3O2S2/c1-13-6-7-18(14(2)10-13)29-21(31)20-17(8-9-32-20)28-22(29)33-12-19(30)27-16-5-3-4-15(11-16)23(24,25)26/h3-11H,12H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDMFFPZTXOBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name / ID Core Structure R1 (Thienopyrimidine Substituent) R2 (Acetamide Substituent) Molecular Weight (g/mol) Yield (%) Melting Point (°C) Notable Bioactivity
Target Compound Thieno[3,2-d]pyrimidine 2,4-Dimethylphenyl 3-(Trifluoromethyl)phenyl Not reported Not reported Not reported Not reported
3c Thieno[3,2-d]pyrimidine 4-Aminophenyl 3-(Trifluoromethyl)phenyl 429.0 88 Not reported TRK inhibition (pan-TRK IC₅₀: <10 nM)
Compound 10a Benzothieno[3,2-e]triazolo[4,3-c]pyrimidine Phenyl Phenyl 452.5 68–74 Not reported Anticancer (in vitro cytotoxicity)
Thieno[3,2-d]pyrimidine 4-Chlorophenyl 2-(Trifluoromethyl)phenyl 511.9 Not reported Not reported Kinase inhibition (hypothetical)
Thieno[3,2-d]pyrimidine 3,5-Difluorophenyl 2,5-Dimethoxyphenyl 488.4 Not reported Not reported Not reported
Dihydropyrimidine 4-Methyl-6-oxo 2,3-Dichlorophenyl 344.2 80 230–232 Antimicrobial (hypothetical)
Key Observations:

Substituent Effects on Bioactivity :

  • The trifluoromethyl group in the target compound and 3c enhances metabolic stability and binding affinity through hydrophobic interactions. In contrast, the chlorophenyl group in may improve selectivity for specific kinase isoforms.
  • Electron-withdrawing groups (e.g., trifluoromethyl, dichloro) correlate with higher melting points and improved crystallinity, as seen in (MP: 230–232°C) .

Synthetic Efficiency: Yields for thieno[3,2-d]pyrimidine derivatives range from 68–88%, with higher yields observed for compounds with simpler substituents (e.g., 3c: 88% vs. 10a: 68–74% ).

Physicochemical and Spectroscopic Comparisons

  • NMR Shifts :
    • The trifluoromethyl group in 3c causes distinct deshielding in $ ^1H $ NMR (e.g., aromatic protons at δ 7.5–8.0 ppm), whereas dichlorophenyl substituents in result in upfield shifts due to electron-withdrawing effects.
  • Mass Spectrometry :
    • LC-MS data for 3c ([M+H]⁺: 429.0 ) and ([M+H]⁺: 344.2 ) confirm molecular integrity, with deviations <0.1 Da.

Hypothetical Bioactivity and Therapeutic Potential

While direct bioactivity data for the target compound are unavailable, analogs suggest plausible applications:

  • Anticancer Activity: Structural similarity to ferroptosis-inducing compounds (e.g., ) suggests possible roles in triggering iron-dependent cell death in oral squamous cell carcinoma.

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